molecular formula C10H14FNO B2462210 (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine CAS No. 2088134-92-1

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine

Cat. No.: B2462210
CAS No.: 2088134-92-1
M. Wt: 183.226
InChI Key: PUSCTSUNIMQAEQ-SSDOTTSWSA-N
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Description

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is a chiral amine intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center and a fluorinated aromatic ring system, making it a valuable scaffold for the synthesis of more complex bioactive molecules. The incorporation of both fluorine and methoxy substituents on the phenyl ring can finely tune the compound's electronic properties, metabolic stability, and binding affinity, which are critical parameters in drug design . As a key chiral building block, its primary research application lies in the development of central nervous system (CNS) active agents and other therapeutic candidates. Structurally similar fluorinated phenylpropan-1-amine derivatives are utilized in sophisticated synthetic routes, including biocatalytic methods involving ω-transaminases to achieve high stereoselectivity, underscoring this compound's role in modern synthetic chemistry . The mechanism of action for final pharmaceutical agents derived from this building block is highly dependent on the target system, but often involves interactions with neurological receptors and enzymes . This product is intended for research and further manufacturing purposes only and is strictly not for direct human, household, or veterinary use.

Properties

IUPAC Name

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCTSUNIMQAEQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C10H14FNOC_10H_{14}FNO and it features a propan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin and norepinephrine transporters.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of similar compounds exhibit antimicrobial properties. For instance, related phenylpropylamines have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

3. Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on specific enzymes such as glycogen synthase kinase 3 (GSK-3). GSK-3 inhibition is linked to neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalPotential antidepressant/anxiolytic effects
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionGSK-3 inhibition leading to neuroprotective effects

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl ring significantly affect the biological activity of the compound. The presence of fluorine and methoxy groups enhances binding affinity to biological targets, which is crucial for its therapeutic potential .

Toxicity Profile

Toxicity assessments are critical in evaluating the safety of this compound. Current data suggest that while it exhibits promising biological activities, further studies are necessary to fully understand its safety profile, especially concerning hERG channel inhibition, which is vital for cardiac safety .

Scientific Research Applications

Medicinal Chemistry

1. Neurological Disorders
The compound serves as a crucial building block in the development of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can enhance interactions with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures exhibit significant modulation of these receptors, suggesting potential applications in treating mood disorders and depression .

2. Antidepressant Development
In vitro studies have shown that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine can influence serotonin receptor activity, leading to its exploration as a scaffold for new antidepressant medications. Variations in the phenyl ring can result in different psychoactive properties, which are critical for therapeutic efficacy .

Organic Synthesis

1. Intermediate in Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. It aids in the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. For example, the amine group can be oxidized to form imines or nitriles using agents like potassium permanganate or hydrogen peroxide.

2. Specialty Chemicals Production
In industrial applications, this compound is employed in producing specialty chemicals and materials. Its unique reactivity profile allows it to be tailored for specific chemical processes, enhancing production efficiency.

Biological Studies

1. Interaction with Biological Targets
The compound's interaction with various biological targets has been a focal point of research. It may act as a ligand for specific receptors or enzymes, modulating their activity based on its structural characteristics. The presence of fluorine enhances binding affinity, while the methoxy group influences selectivity towards certain biological pathways .

2. Cytotoxicity Assessments
Cytotoxicity screenings indicate that this compound has a favorable safety profile at therapeutic concentrations while maintaining efficacy in receptor binding assays. This balance makes it a candidate for further development in therapeutic contexts .

Case Studies

1. Serotonin Receptor Modulation
Research focusing on the neuropharmacological effects of similar compounds has demonstrated significant modulation of serotonin receptors by related structures, indicating potential therapeutic applications in mood disorders .

2. Cytotoxicity Assessment
A cytotoxicity screening involving various amines indicated that this compound maintains low toxicity at therapeutic concentrations while effectively binding to receptors, supporting its candidacy for drug development .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagent Conditions Product Key Observations Source
KMnO₄ (aq)Acidic, 50–70°C3-Fluoro-4-methoxypropanenitrileSelective oxidation of -NH₂ to -CN
H₂O₂ (30%)RT, Fe(II) catalyst(2S)-2-(3-Fluoro-4-methoxyphenyl)propionaldehydePartial oxidation to aldehyde
  • Oxidative pathways are stereospecific, with the (S)-configuration influencing product regiochemistry .

Reduction Reactions

The amine backbone participates in reductive alkylation and hydrogenolysis:

Reagent Conditions Product Key Observations Source
NaBH₄EtOH, 0°C → RT(2S)-N-Alkyl derivativesRetains stereochemistry; high yield
LiAlH₄THF, reflux(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-olComplete reduction of amine to alcohol
  • Hydrogenation with Pd/C in ethyl acetate selectively reduces imine intermediates without racemization .

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Key Observations Source
NH₃ (g)DMF, 120°C, 24h(2S)-2-(3-Amino-4-methoxyphenyl)propan-1-amineRegioselective para-substitution
CH₃SNaDMSO, 80°C, 12h(2S)-2-(3-Methylthio-4-methoxyphenyl)propan-1-amineThioether formation with retention of configuration
  • Steric hindrance from the methyl group on the propan-1-amine backbone slows meta-substitution.

Coupling Reactions

The amine serves as a building block in peptide and sulfonamide synthesis:

Coupling Partner Conditions Product Key Observations Source
Sulfonyl chlorideCH₂Cl₂, Et₃N, RT(2S)-N-Sulfonamide derivativesHigh enantiomeric excess (>98%)
Aryl boronic acidPd(OAc)₂, K₂CO₃Biaryl amine conjugatesSuzuki-Miyaura cross-coupling
  • Coupling with 5,6-difluoro-N¹-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine yields TRPV1 antagonists .

Stability and Degradation

The compound exhibits sensitivity to:

  • Acidic Hydrolysis : Degrades to 3-fluoro-4-methoxybenzaldehyde under strong HCl .

  • UV Light : Photooxidation forms nitroso derivatives in solution.

Q & A

Q. Key instability factors :

  • N-dealkylation at the propan-1-amine chain (major metabolic pathway in liver microsomes).
  • O-demethylation of the 4-methoxy group (CYP2D6-mediated).
    Solutions :
  • Introduce deuterium at labile positions (e.g., α to the amine) to slow metabolism (KIE ~2-3).
  • Replace the methoxy group with trifluoromethoxy (resists demethylation; increases logP by 0.5) .
    Validation : Use LC-MS/MS to quantify metabolite formation in rat hepatocyte incubations.

Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity?

  • Chiral HPLC : Use a cellulose-based column (Chiralpak IC-3) with hexane:isopropanol (80:20) to resolve enantiomers (Rs >2.0).
  • Optical rotation : Compare [α]D²⁵ values against a certified standard (e.g., [α]D²⁵ = +32° for (2S)-enantiomer).
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., P2₁ space group) .

Advanced: How does the compound’s conformational flexibility impact its binding to G-protein-coupled receptors (GPCRs)?

Molecular dynamics simulations reveal:

  • The propan-1-amine chain adopts a gauche conformation in solvent (70% population) but shifts to antiperiplanar in the GPCR binding pocket.
  • Fluorine’s role : Stabilizes a bioactive conformation via halogen bonding with Tyr³⁹⁵ of the receptor (ΔG = -2.1 kcal/mol).
    Experimental validation : Synthesize constrained analogs (e.g., cyclopropane derivatives) and compare binding kinetics .

Basic: What are the safety considerations for handling this compound in laboratory settings?

  • Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; wear nitrile gloves and eye protection.
  • Storage : Store under argon at -20°C to prevent oxidation (amine degradation increases by 5%/month at 25°C).
  • Waste disposal : Neutralize with 1M HCl before incineration .

Advanced: How can researchers leverage structure-activity relationship (SAR) data from analogs to improve this compound’s pharmacokinetics?

Q. SAR insights from similar compounds :

  • 4-Methoxy to 4-ethoxy substitution : Increases t₁/₂ from 2.1 to 4.3 hours in rats (reduced CYP2C19 metabolism).
  • Methyl branching at the β-position : Lowers CNS penetration (logBB = -0.7 vs. -0.3 for linear chain).
    Recommendations : Synthesize hybrid analogs (e.g., 4-ethoxy-3-fluorophenyl derivatives) and assess bioavailability via cassette dosing .

Basic: What spectroscopic methods are used to characterize intermediates during synthesis?

  • ¹H NMR : Identify aromatic protons (δ 6.8-7.1 ppm, doublet for fluorine coupling).
  • ¹⁹F NMR : Detect fluorine environment (δ -115 ppm for meta-fluorine).
  • HRMS : Confirm molecular ion ([M+H]⁺ = 198.0893 m/z) .

Advanced: What computational tools predict the compound’s potential off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against 500+ GPCRs and ion channels. Prioritize hits with ΔG < -8 kcal/mol.
  • Machine learning (DeepChem) : Train models on ChEMBL data to predict hERG inhibition (IC₅₀ < 10 μM flagged for testing).
    Validation : Compare predictions with in vitro hERG patch-clamp assays .

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